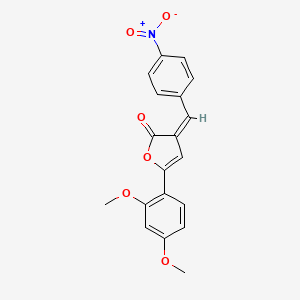![molecular formula C23H25N3O4 B4957558 N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide, also known as DM-PU-SC-202, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide acts by binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent translocation to the nucleus. This leads to the inhibition of STAT3-mediated transcriptional activation of various genes involved in inflammation and tumorigenesis. N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been shown to inhibit the proliferation and migration of cancer cells, as well as reduce the production of pro-inflammatory cytokines in various in vitro and in vivo models. It has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells. N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a potent and selective inhibitor of STAT3, making it a valuable tool for studying the role of this transcription factor in various biological processes. Its anti-inflammatory and anti-tumor properties also make it a promising candidate for the development of novel therapeutics. However, the synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the research and development of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide. These include:
1. Further optimization of the synthesis method to improve yield and scalability.
2. Evaluation of the efficacy of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide in combination with other anti-cancer agents.
3. Investigation of the potential use of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide in the treatment of other inflammatory diseases.
4. Development of more potent and selective inhibitors of STAT3 based on the structure of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide.
5. Exploration of the role of STAT3 in other biological processes, such as stem cell differentiation and immune cell function.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a synthetic compound that has shown promising anti-inflammatory and anti-tumor activities through its selective inhibition of STAT3. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a valuable tool for studying the role of STAT3 in various biological processes and a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the potential of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide and to explore its future directions.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide involves the reaction of 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine-2-carboxylic acid with N-(3,4-dimethoxyphenyl)butanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. It has been demonstrated to selectively inhibit the activity of the transcription factor STAT3, which is known to play a critical role in the development and progression of various cancers and inflammatory diseases. N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, suggesting its potential use as an adjuvant therapy.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-19(23(28)24-17-10-12-20(29-3)21(14-17)30-4)26-22(27)13-11-18(25-26)16-8-6-15(2)7-9-16/h6-14,19H,5H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRREFYCHSQYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)

![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
